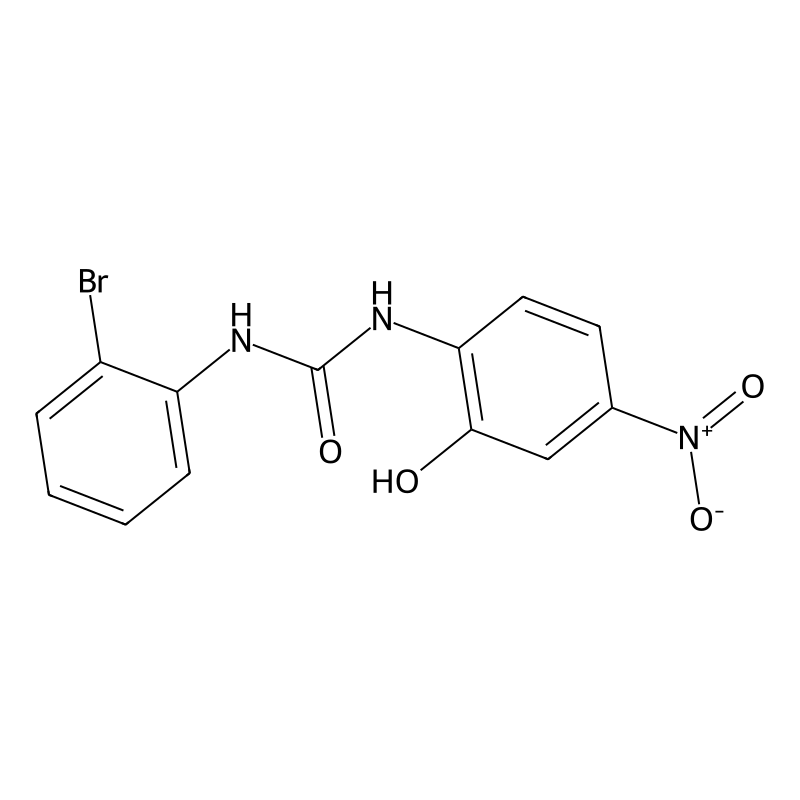1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Chemical Databases
Information on the compound can be found in various chemical databases such as PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID 3854666. Available from], ChEBI [EMBL-EBI. CHEBI: Chemistry Ontology for Biological Information. Available from: ], however, these resources focus on descriptive information like structure and properties, not specific research applications.
Limited Literature Search
A search of scientific literature databases yielded no published research directly investigating the properties or applications of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea.
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, with the molecular formula C13H10BrN3O4, is a chemical compound that exhibits notable structural characteristics. It features a urea moiety substituted at the 1 and 3 positions with a 2-bromophenyl and a 2-hydroxy-4-nitrophenyl group, respectively. This compound appears as a yellow solid and is soluble in dimethyl sulfoxide and ethanol . Its unique structure contributes to its potential biological activities and applications in various fields.
The chemical reactivity of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea can be attributed to the presence of functional groups such as the bromine atom, hydroxyl group, and nitro group. These groups can participate in various reactions:
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
- Esterification: The hydroxyl group may react with carboxylic acids to form esters.
- Reduction: The nitro group could potentially be reduced to an amine under appropriate conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea has been studied for its biological activity, particularly as a selective antagonist of the CXCR2 receptor. This receptor is involved in various inflammatory processes and cancer progression. The compound's ability to inhibit CXCR2 suggests potential applications in treating conditions associated with excessive inflammation or tumor growth .
The synthesis of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea typically involves multiple steps:
- Formation of the Urea Linkage: The reaction between an isocyanate and an amine can yield urea derivatives.
- Bromination: The introduction of the bromine substituent on the phenyl ring can be achieved through electrophilic aromatic substitution.
- Nitration: The nitro group is introduced via nitration reactions, which may involve using concentrated nitric acid and sulfuric acid mixtures.
These methods allow for the controlled synthesis of this compound with specific functional groups .
The primary application of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea lies in pharmacology as a CXCR2 antagonist. Its potential therapeutic uses include:
- Anti-inflammatory Agents: By inhibiting CXCR2, this compound may help manage inflammatory diseases.
- Cancer Therapeutics: Targeting CXCR2 could inhibit tumor growth and metastasis.
Additionally, its unique chemical structure makes it a candidate for further research in drug development .
Interaction studies involving 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea focus on its binding affinity to the CXCR2 receptor. These studies often utilize techniques such as radiolabeled ligand binding assays and cellular assays to determine the efficacy of the compound in blocking receptor activation. Results indicate that this compound exhibits strong competitive antagonism against ligands like interleukin-8, suggesting its potential for therapeutic use in diseases driven by CXCR2 signaling .
Several compounds share structural similarities with 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, including:
- SB225002: A known selective antagonist of the CXCR2 receptor, similar in structure but differing in substituents.
- N-(2-Hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea: Another derivative that retains similar functional groups but may exhibit different biological properties.
- N-(4-Nitrophenyl)-N′-(bromophenyl)urea: Lacks the hydroxyl group but retains the nitro and bromine substituents.
Comparison TableCompound Name Structural Features Biological Activity 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea Urea with bromine, hydroxyl, and nitro groups CXCR2 antagonist SB225002 Similar structure; selective CXCR2 antagonist Anti-inflammatory N-(2-Hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea Similar but varies in nitrogen substitution Potentially similar activity N-(4-Nitrophenyl)-N′-(bromophenyl)urea Lacks hydroxyl; retains nitro and bromine Varies; less studied
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | Urea with bromine, hydroxyl, and nitro groups | CXCR2 antagonist |
| SB225002 | Similar structure; selective CXCR2 antagonist | Anti-inflammatory |
| N-(2-Hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea | Similar but varies in nitrogen substitution | Potentially similar activity |
| N-(4-Nitrophenyl)-N′-(bromophenyl)urea | Lacks hydroxyl; retains nitro and bromine | Varies; less studied |
The uniqueness of 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea lies in its specific combination of functional groups that enhance its biological activity while providing avenues for further chemical modification.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Dates
2: Du M, Qiu Q, Gruslin A, Gordon J, He M, Chan CC, Li D, Tsang BK. SB225002 promotes mitotic catastrophe in chemo-sensitive and -resistant ovarian cancer cells independent of p53 status in vitro. PLoS One. 2013;8(1):e54572. doi: 10.1371/journal.pone.0054572. Epub 2013 Jan 24. PubMed PMID: 23359652; PubMed Central PMCID: PMC3554720.
3: Qu Y, Zhou F, Xu XY. [Selective non-peptide CXCR2 antagonist SB225002 inhibits choroidal neovascularization in rat model]. Zhonghua Yan Ke Za Zhi. 2009 Aug;45(8):742-5. Chinese. PubMed PMID: 20021889.
4: Manjavachi MN, Quintão NL, Campos MM, Deschamps IK, Yunes RA, Nunes RJ, Leal PC, Calixto JB. The effects of the selective and non-peptide CXCR2 receptor antagonist SB225002 on acute and long-lasting models of nociception in mice. Eur J Pain. 2010 Jan;14(1):23-31. doi: 10.1016/j.ejpain.2009.01.007. Epub 2009 Mar 4. PubMed PMID: 19264522.
5: Bento AF, Leite DF, Claudino RF, Hara DB, Leal PC, Calixto JB. The selective nonpeptide CXCR2 antagonist SB225002 ameliorates acute experimental colitis in mice. J Leukoc Biol. 2008 Oct;84(4):1213-21. doi: 10.1189/jlb.0408231. Epub 2008 Jul 24. PubMed PMID: 18653784.







